N-(benzyloxy)-2-chloroacetamide
Overview
Description
N-(benzyloxy)-2-chloroacetamide is an organic compound that features a benzyloxy group attached to a 2-chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(benzyloxy)-2-chloroacetamide can be synthesized through a multi-step process. One common method involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyloxyacetyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(benzyloxy)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzyloxyacetic acid and ammonia or an amine.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.
Hydrolysis: Products include benzyloxyacetic acid and ammonia or an amine.
Oxidation and Reduction: Products include benzaldehyde or benzyl alcohol.
Scientific Research Applications
N-(benzyloxy)-2-chloroacetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2-chloroacetamide involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
N-(benzyloxy)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(benzyloxy)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(benzyloxy)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: N-(benzyloxy)-2-chloroacetamide is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. In contrast, the bromo and iodo analogs are more reactive but less stable, while the fluoro analog is less reactive but more stable .
Properties
IUPAC Name |
2-chloro-N-phenylmethoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPIRSVFEAVPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626189 | |
Record name | N-(Benzyloxy)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-39-9 | |
Record name | N-(Benzyloxy)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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